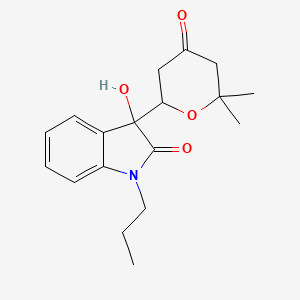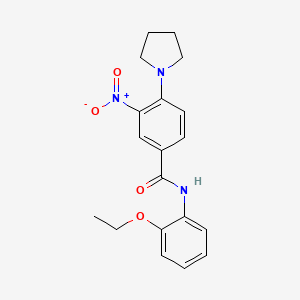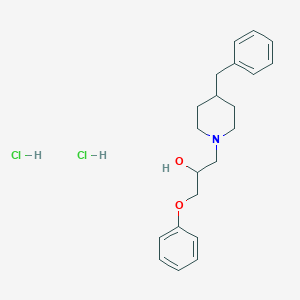
N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride
Übersicht
Beschreibung
N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride, also known as etomidate, is a medication that is primarily used for anesthesia induction. It is a short-acting intravenous anesthetic that is widely used in clinical settings due to its rapid onset and short duration of action. Etomidate is a non-barbiturate hypnotic agent that acts on the gamma-aminobutyric acid (GABA) receptor to produce its effects.
Wirkmechanismus
Etomidate acts on the GABA receptor to produce its effects. It enhances the activity of GABA, which is an inhibitory neurotransmitter in the central nervous system. This results in a decrease in neuronal activity and produces the anesthetic effects of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects. It produces a rapid onset of anesthesia, with peak effects occurring within 30 seconds of administration. It has a short duration of action, with effects lasting for approximately 5-10 minutes. Etomidate also has minimal effects on cardiovascular and respiratory function, making it a safe choice for anesthesia induction in critically ill patients.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has a number of advantages and limitations for use in laboratory experiments. Its rapid onset and short duration of action make it an ideal choice for studies that require precise timing of interventions. Additionally, its minimal effects on cardiovascular and respiratory function make it a good choice for studies that require stable hemodynamics. However, N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, which can limit its use in studies that require intact HPA function.
Zukünftige Richtungen
There are a number of future directions for research on N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride. One area of interest is the development of new formulations of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride that have a longer duration of action. Additionally, there is ongoing research on the use of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride for procedural sedation in non-critically ill patients. Finally, there is interest in the use of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride as a tool for studying GABA receptor function in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied for its use in anesthesia induction, particularly in critically ill patients. It has been shown to be an effective and safe alternative to other anesthetic agents, with a lower incidence of adverse effects such as hypotension and respiratory depression. Additionally, N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride has been studied for its use in procedural sedation, particularly in emergency department settings.
Eigenschaften
IUPAC Name |
2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-4-15(5-2)10-13(16)14-11-8-6-7-9-12(11)17-3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBEUCKQOCRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B4083751.png)
![methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride](/img/structure/B4083757.png)
![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)


![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)

![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)



![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083809.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4083841.png)